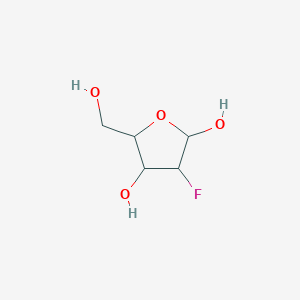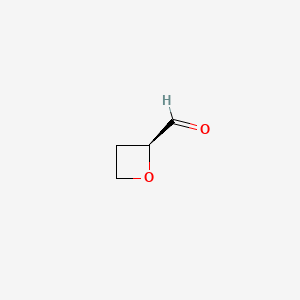
1-(2-Methylpropyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H12N2O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)hydrazinecarboxamide can be synthesized through the reaction of 2-methylpropylamine with hydrazinecarboxamide. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction can be represented as follows:
2-Methylpropylamine+Hydrazinecarboxamide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylpropyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide: The parent compound, which lacks the 2-methylpropyl substitution.
Semicarbazide: A related compound with similar chemical properties.
Thiosemicarbazide: A sulfur-containing analog with distinct reactivity.
Uniqueness: 1-(2-Methylpropyl)hydrazinecarboxamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other hydrazinecarboxamide derivatives.
Eigenschaften
CAS-Nummer |
98138-27-3 |
|---|---|
Molekularformel |
C5H13N3O |
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
1-amino-1-(2-methylpropyl)urea |
InChI |
InChI=1S/C5H13N3O/c1-4(2)3-8(7)5(6)9/h4H,3,7H2,1-2H3,(H2,6,9) |
InChI-Schlüssel |
VMXQPONDPXTFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)

![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)

